molecular formula C14H21BBrNO2 B12966541 2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12966541
M. Wt: 326.04 g/mol
InChI Key: OHGJMOSYQHTBSZ-UHFFFAOYSA-N
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Description

2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a bromine atom, an isopropyl group, and a dioxaborolane ring attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-bromo-5-isopropylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Catalysis: Employed as a ligand in various catalytic processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group, in particular, is highly reactive in coupling reactions, allowing the compound to form new carbon-carbon bonds. The bromine atom can also be substituted with other nucleophiles, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 5-Bromo-1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

What sets 2-Bromo-5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine apart from similar compounds is its unique combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications .

Properties

Molecular Formula

C14H21BBrNO2

Molecular Weight

326.04 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H21BBrNO2/c1-9(2)10-8-17-12(16)7-11(10)15-18-13(3,4)14(5,6)19-15/h7-9H,1-6H3

InChI Key

OHGJMOSYQHTBSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C(C)C)Br

Origin of Product

United States

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